molecular formula C11H12N4OS B2908360 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine CAS No. 2415555-54-1

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine

Cat. No.: B2908360
CAS No.: 2415555-54-1
M. Wt: 248.3
InChI Key: WWYPRYLMBZAGNB-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core fused with a thiomorpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is unique due to its specific combination of the imidazo[1,2-b]pyridazine core with a thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(14-5-7-17-8-6-14)9-1-2-10-12-3-4-15(10)13-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYPRYLMBZAGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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